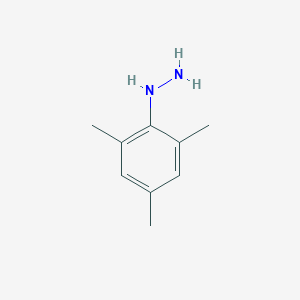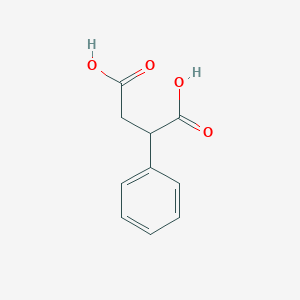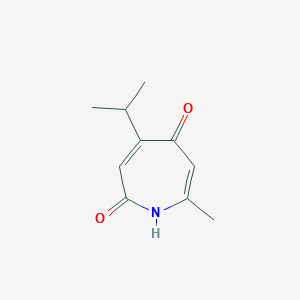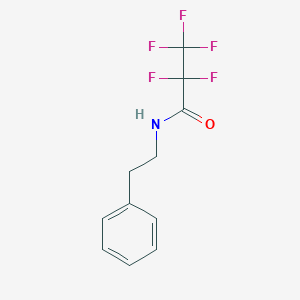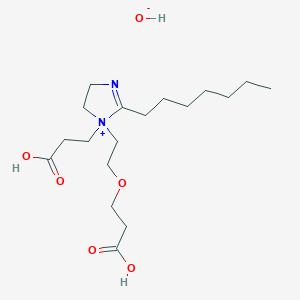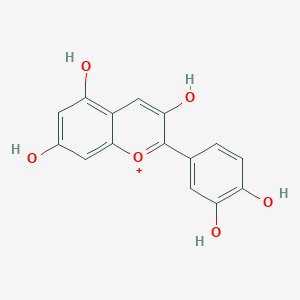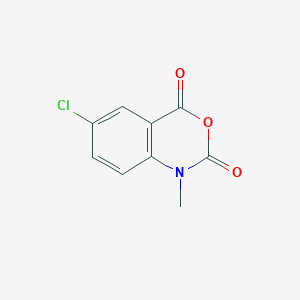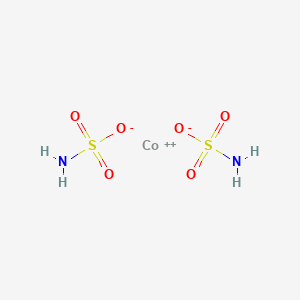
Platinum monosulphide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum monosulphide (PtS) is a chemical compound that belongs to the family of transition metal chalcogenides. It is a black solid material that has received increasing attention in recent years due to its potential applications in various fields, including catalysis, electronics, and energy storage. In
Wirkmechanismus
The mechanism of action of Platinum monosulphide in catalysis and energy storage is still under investigation. However, it is believed that the unique crystal structure and electronic properties of Platinum monosulphide contribute to its excellent performance in these applications. In catalysis, Platinum monosulphide acts as a catalyst by providing active sites for the reactants to adsorb and react. In energy storage, Platinum monosulphide stores energy by intercalating and deintercalating lithium ions between its layers.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Platinum monosulphide have not been extensively studied. However, some studies have reported that Platinum monosulphide nanoparticles can induce oxidative stress and cytotoxicity in cells. Therefore, further studies are needed to investigate the potential toxicity of Platinum monosulphide and its impact on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Platinum monosulphide is its high stability and activity in catalysis and energy storage. Platinum monosulphide is also relatively easy to synthesize and can be obtained in a pure form. However, one of the main limitations of Platinum monosulphide is its potential toxicity, which may limit its use in biomedical applications.
Zukünftige Richtungen
There are several future directions for the research of Platinum monosulphide. One direction is to investigate the potential toxicity of Platinum monosulphide and its impact on human health. Another direction is to explore the use of Platinum monosulphide in biomedical applications, such as drug delivery and imaging. Additionally, further studies are needed to understand the mechanism of action of Platinum monosulphide in catalysis and energy storage and to develop more efficient and sustainable synthesis methods for Platinum monosulphide.
Synthesemethoden
Platinum monosulphide can be synthesized through various methods, including chemical vapor transport, solvothermal synthesis, and hydrothermal synthesis. Among these methods, hydrothermal synthesis is the most widely used approach. In this method, platinum precursor and sulfur source are mixed in a high-pressure reactor and heated at high temperature and pressure. The resulting product is then washed and dried to obtain Platinum monosulphide in a pure form.
Wissenschaftliche Forschungsanwendungen
Platinum monosulphide has been extensively studied for its potential applications in catalysis, energy storage, and electronics. In catalysis, Platinum monosulphide has shown excellent activity and selectivity in various reactions, including hydrogenation, oxidation, and reduction reactions. In energy storage, Platinum monosulphide has been explored as a promising electrode material for rechargeable batteries due to its high capacity and stability. In electronics, Platinum monosulphide has been used as a semiconductor material for the fabrication of electronic devices.
Eigenschaften
CAS-Nummer |
12038-20-9 |
|---|---|
Produktname |
Platinum monosulphide |
Molekularformel |
PtS |
Molekulargewicht |
227.2 g/mol |
IUPAC-Name |
sulfanylideneplatinum |
InChI |
InChI=1S/Pt.S |
InChI-Schlüssel |
JOKPITBUODAHEN-UHFFFAOYSA-N |
SMILES |
S=[Pt] |
Kanonische SMILES |
S=[Pt] |
Andere CAS-Nummern |
12038-20-9 |
Physikalische Beschreibung |
DryPowde |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



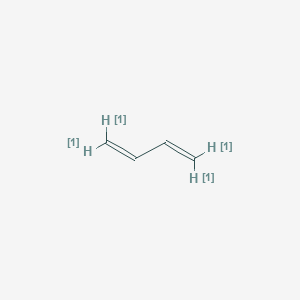
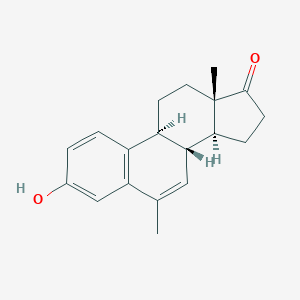
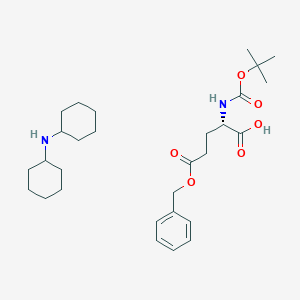
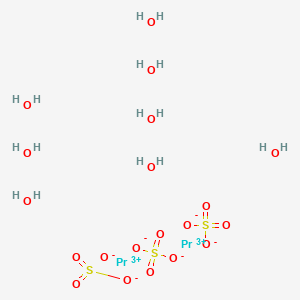
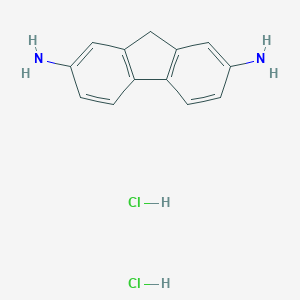
![2-(Chloromethyl)-6-methoxy-1h-benzo[d]imidazole](/img/structure/B77917.png)
